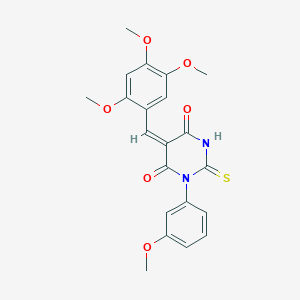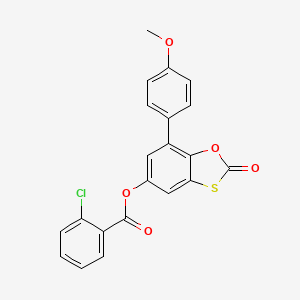
N-(2,4-difluorophenyl)-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. It is commonly referred to as "DMS" and belongs to the class of sulfonamide drugs.
Wirkmechanismus
The exact mechanism of action of DMS is not fully understood. However, it is believed to work by inhibiting the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. By inhibiting CAIX, DMS reduces the acidity of the tumor microenvironment, which in turn inhibits cancer cell growth and survival.
Biochemical and Physiological Effects:
DMS has been shown to have various biochemical and physiological effects. It inhibits the activity of CAIX, which reduces the acidity of the tumor microenvironment. DMS also reduces the expression of various proteins involved in cancer cell survival and proliferation. Additionally, DMS has been shown to have anti-inflammatory and anti-angiogenic properties.
Vorteile Und Einschränkungen Für Laborexperimente
DMS has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. It has also been shown to be effective against various cancer cell lines, making it a promising candidate for further research. However, there are also some limitations to using DMS in lab experiments. It has poor solubility in water, which can make it difficult to administer. Additionally, its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential.
Zukünftige Richtungen
There are several possible future directions for research on DMS. One area of interest is the development of more effective methods for administering DMS, such as the use of nanoparticles or liposomes. Another area of focus is the optimization of DMS's mechanism of action, which could involve identifying additional targets for the drug or modifying its chemical structure. Finally, research could also focus on the potential use of DMS in combination with other drugs or therapies to enhance its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
DMS has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer. It has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. DMS has also been shown to have anti-inflammatory and anti-angiogenic properties, which make it a promising candidate for the treatment of inflammatory diseases and cancer.
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-1-ethyl-3-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3O2S/c1-3-17-7-12(8(2)15-17)20(18,19)16-11-5-4-9(13)6-10(11)14/h4-7,16H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGKHARUPABIDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-cyclopentyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-2-phenylacetamide](/img/structure/B4759698.png)
![2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4759705.png)
![3-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4759713.png)
![N-(3-chloro-2-methylphenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4759715.png)

![N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B4759723.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-methoxy-1H-benzimidazol-2-yl)thio]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4759749.png)
![ethyl 1-{[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4759756.png)
![N-allyl-2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4759763.png)
![2-(3-fluorophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4759785.png)
![2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B4759792.png)

